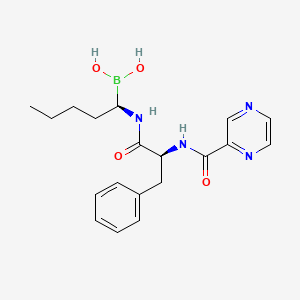
Désisobutyl-n-butyl Bortezomib
Vue d'ensemble
Description
Desisobutyl-n-butyl Bortezomib: is a synthetic chemical compound belonging to the family of boronic acids. It is structurally related to Bortezomib, a well-known proteasome inhibitor used in cancer treatment. The molecular formula of Desisobutyl-n-butyl Bortezomib is C19H25BN4O4, and it has a molecular weight of 384.24 g/mol .
Applications De Recherche Scientifique
Desisobutyl-n-butyl Bortezomib has several scientific research applications, including:
Chemistry: It is used as a reference material in synthetic chemistry and as a reagent
Mécanisme D'action
Target of Action
Desisobutyl-n-butyl Bortezomib primarily targets the 26S proteasome, a protein complex that degrades ubiquitinated proteins in the ubiquitin-proteasome pathway . This pathway is essential for the degradation of intracellular dysfunctional proteins and a rapid turnover of key regulatory proteins .
Mode of Action
Desisobutyl-n-butyl Bortezomib is a potent inhibitor of the proteasome’s chymotryptic-like activity, which is attributed to the β5-subunit of the 20S core particle . It binds to the active site of the threonine hydroxyl group in the β5-subunit . By inhibiting the proteasome-mediated degradation of key proteins that promote cell apoptosis, Desisobutyl-n-butyl Bortezomib induces a cell cycle arrest during the G2-M phase . The anticancer activity of Desisobutyl-n-butyl Bortezomib was largely associated with suppression of the NF-κB signaling pathway, resulting in the downregulation of anti-apoptotic target genes and expression of anti-apoptic proteins .
Biochemical Pathways
The inhibition of the 26S proteasome by Desisobutyl-n-butyl Bortezomib disrupts multiple pathways in cells, leading to apoptosis and inhibition of cell-cycle progression, angiogenesis, and proliferation .
Pharmacokinetics
The pharmacokinetic profile of intravenous Desisobutyl-n-butyl Bortezomib is characterized by a two-compartment model with a rapid initial distribution phase followed by a longer elimination phase and a large volume of distribution . Desisobutyl-n-butyl Bortezomib is primarily metabolized by oxidative deboronation to one of two inactive enantiomers that are further processed and eliminated, both renally and in bile . Desisobutyl-n-butyl Bortezomib has been shown to be a substrate of several cytochrome P450 isoenzymes using in vitro systems .
Result of Action
The antiproliferative, proapoptotic, antiangiogenic, and antitumor activities of Desisobutyl-n-butyl Bortezomib result from proteasome inhibition and depend on the altered degradation of a host of regulatory proteins . Exposure to Desisobutyl-n-butyl Bortezomib has been shown to stabilize p21, p27, and p53, as well as the proapoptotic Bid and Bax proteins, caveolin-1, and inhibitor κB-α, which prevents activation of nuclear factor κB-induced cell survival pathways .
Action Environment
Moderate or severe hepatic impairment causes an increase in plasma concentrations of desisobutyl-n-butyl bortezomib . Therefore, patients with moderate or severe hepatic impairment should start at a reduced dose . Because Desisobutyl-n-butyl Bortezomib undergoes extensive metabolism by hepatic cytochrome P450 3A4 and 2C19 enzymes, certain strong cytochrome P450 3A4 inducers and inhibitors can also alter the systemic exposure of Desisobutyl-n-butyl Bortezomib .
Analyse Biochimique
Biochemical Properties
Desisobutyl-n-butyl Bortezomib, similar to Bortezomib, is likely to interact with various enzymes and proteins within the cell. Bortezomib is known to inhibit the chymotryptic-like activity of the 20S proteolytic core within the 26S proteasome . This inhibition is primarily attributed to the β5-subunit of the 20S core particle . Desisobutyl-n-butyl Bortezomib, being a derivative, might exhibit similar interactions.
Cellular Effects
The cellular effects of Desisobutyl-n-butyl Bortezomib are expected to be similar to those of Bortezomib. Bortezomib has been shown to suppress survival and induce apoptosis of EBV+ T- or NK-cell lines and peripheral mononuclear cells containing EBV-infected T or NK cells . It also suppresses the activation of survival-promoting molecule NF-κB, which is constitutively activated in EBV+ T- or NK-cell lines .
Molecular Mechanism
The molecular mechanism of Desisobutyl-n-butyl Bortezomib is likely to be similar to that of Bortezomib. Bortezomib binds to the active site of the threonine hydroxyl group in the β5-subunit of the 20S proteolytic core . This binding inhibits the proteasome-mediated degradation of key proteins that promote cell apoptosis, leading to cell cycle arrest during the G2-M phase .
Temporal Effects in Laboratory Settings
Bortezomib has been shown to have significant effects over time in laboratory settings . It is reasonable to expect that Desisobutyl-n-butyl Bortezomib might exhibit similar temporal effects.
Dosage Effects in Animal Models
The dosage effects of Desisobutyl-n-butyl Bortezomib in animal models are not well-studied. Bortezomib has been studied extensively in animal models. The standard dose of Bortezomib at 1.3 mg/m2 twice a week has shown significant activity in patients with advanced non-small cell lung cancer .
Metabolic Pathways
Desisobutyl-n-butyl Bortezomib is likely to be involved in similar metabolic pathways as Bortezomib. Bortezomib undergoes extensive metabolism by hepatic cytochrome P450 3A4 and 2C19 enzymes . It also causes an increase in the activity of both the pentose phosphate pathway and serine synthesis pathway, ultimately leading to an increased anti-oxidant capacity of BTZ-resistant cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Desisobutyl-n-butyl Bortezomib involves several steps, starting from readily available starting materials. The key steps include the formation of the boronic acid moiety and the coupling of the boronic acid with the appropriate amine and carboxylic acid derivatives. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of Desisobutyl-n-butyl Bortezomib follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities .
Analyse Des Réactions Chimiques
Types of Reactions
Desisobutyl-n-butyl Bortezomib undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the boronic acid moiety.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized boronic acid derivatives, while substitution reactions can produce a variety of substituted compounds .
Propriétés
IUPAC Name |
[(1R)-1-[[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]pentyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BN4O4/c1-2-3-9-17(20(27)28)24-18(25)15(12-14-7-5-4-6-8-14)23-19(26)16-13-21-10-11-22-16/h4-8,10-11,13,15,17,27-28H,2-3,9,12H2,1H3,(H,23,26)(H,24,25)/t15-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGKEQJOTKHQBX-RDJZCZTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(CCCC)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@H](CCCC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1104011-35-9 | |
| Record name | N-2-Pyrazinocarbonyl-L-phenylalanine-L-leucine boronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1104011359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-2-PYRAZINOCARBONYL-L-PHENYLALANINE-L-LEUCINE BORONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9283KRR5YR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,2S,4R)-4-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B1147237.png)
![(4aS,6R,7S,7aR)-6-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(4-methoxyphenyl)hexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B1147238.png)
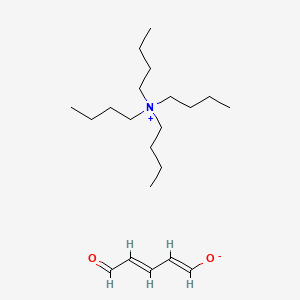

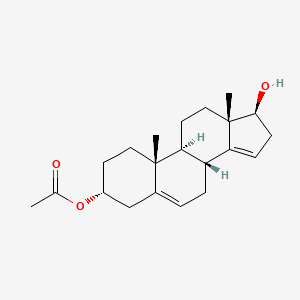

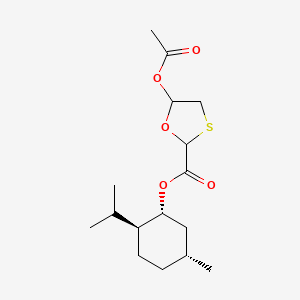
![(1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27S,29R)-1,16-dihydroxy-12-[(1R,3S,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone](/img/structure/B1147246.png)
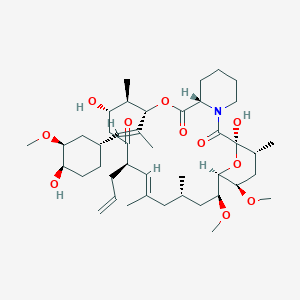
![5-Bromobenzo[c]thiophene](/img/structure/B1147249.png)
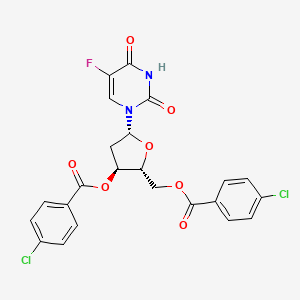
![2-[(Dimethylamino)methylene]amino-6-methyl-5-nitro-4-pyrimidinol](/img/structure/B1147252.png)
![2-{4-[(r)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol](/img/structure/B1147254.png)
